molecular formula C6H9ClN2O B1299652 2-chloro-N-(2-cyanoethyl)-N-methylacetamide CAS No. 26530-30-3

2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Cat. No. B1299652
CAS RN: 26530-30-3
M. Wt: 160.6 g/mol
InChI Key: WRDKFUMRPYMVET-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-cyanoethyl)-N-methylacetamide, while not directly studied in the provided papers, is related to a class of compounds known as acetamides, which are characterized by the presence of an acyl group attached to a nitrogen atom. Acetamides are important in various chemical and pharmaceutical applications due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and ester interchange. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . These methods could potentially be adapted for the synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamides is often studied using spectroscopic methods such as infrared (IR) and mass spectrometry (MS), as well as X-ray crystallography and quantum chemical calculations . These techniques can provide detailed information about the bond parameters and the conformation of the molecules, which are crucial for understanding the chemical behavior of the compounds.

Chemical Reactions Analysis

Acetamides can participate in various chemical reactions due to their functional groups. The reactivity of the chloro and methyl groups in compounds like 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can lead to further chemical transformations, such as nucleophilic substitution reactions or the formation of hydrogen bonds, as observed in the case of N-(2-chlorophenyl)-2,2,2-trimethylacetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides, such as polarity and solubility, can be influenced by their molecular structure and substituents. For example, the conformation of the molecule can affect its dipole moment, as seen in the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide . These properties are important for the practical application of acetamides in different chemical environments.

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKFUMRPYMVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368391
Record name 2-chloro-N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanoethyl)-N-methylacetamide

CAS RN

26530-30-3
Record name 2-chloro-N-(2-cyanoethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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